3-Cyclobutyl-1,2-oxazol-5-amine

Conformational analysis Lipophilicity Fragment-based drug design

3-Cyclobutyl-1,2-oxazol-5-amine delivers quantifiable advantages over generic 5-aminoisoxazoles. The cyclobutyl ring introduces ~26.5 kcal/mol strain energy, distinct puckering dynamics, and a unique Fsp³-enriched vector absent in 3-phenyl (CAS 4369-55-5) or 3-cyclopropyl analogs. This translates to measurable differences in lipophilicity, metabolic stability, and target engagement for MAO-B, LSD1, and kinase programs. The pre-installed C5-amine enables rapid amide coupling, sulfonamide formation, or reductive amination without deprotection. Available at 95–98% purity with full analytical characterization, this building block ensures high-confidence SAR in parallel synthesis and fragment elaboration campaigns.

Molecular Formula C7H10N2O
Molecular Weight 138.17 g/mol
CAS No. 1039833-39-0
Cat. No. B1486417
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Cyclobutyl-1,2-oxazol-5-amine
CAS1039833-39-0
Molecular FormulaC7H10N2O
Molecular Weight138.17 g/mol
Structural Identifiers
SMILESC1CC(C1)C2=NOC(=C2)N
InChIInChI=1S/C7H10N2O/c8-7-4-6(9-10-7)5-2-1-3-5/h4-5H,1-3,8H2
InChIKeyGPZWBWQULXMUTE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Cyclobutyl-1,2-oxazol-5-amine (CAS 1039833-39-0): A C3-Cycloalkyl-Substituted 5-Aminoisoxazole Building Block for Medicinal Chemistry and Fragment-Based Discovery


3-Cyclobutyl-1,2-oxazol-5-amine (CAS 1039833-39-0) is a heterocyclic primary amine with the molecular formula C₇H₁₀N₂O and a molecular weight of 138.17 g/mol, characterized by a cyclobutyl substituent at the 3-position of the isoxazole ring and an amino group at the 5-position [1]. It is cataloged as a 5-aminoisoxazole derivative , a privileged scaffold in medicinal chemistry due to the isoxazole core's capacity for hydrogen bonding and π-π interactions. The compound is commercially available as a research-grade building block with reported purities of 95% and 98% , and has been identified in drug-target databases as a potential inhibitor of monoamine oxidase type B (MAO-B) and lysine-specific histone demethylase 1 (LSD1) [2]. Its structural features—combining a strained cycloalkyl ring with a heteroaromatic amine—position it as a candidate for fragment-based drug discovery and lead optimization campaigns seeking to modulate target engagement through subtle conformational and electronic perturbations.

Why Generic 5-Aminoisoxazole or 3-Cycloalkyl Analogs Cannot Substitute for 3-Cyclobutyl-1,2-oxazol-5-amine in Structure-Activity Relationship (SAR) and Lead Optimization


Substituting 3-cyclobutyl-1,2-oxazol-5-amine with a generic 5-aminoisoxazole, a 3-cyclopropyl analog, or a 3-phenyl analog introduces quantifiable changes in molecular geometry, lipophilicity, and target engagement potential that can invalidate SAR hypotheses and derail lead optimization campaigns. The cyclobutyl group imparts a distinct ring strain energy of approximately 26.5 kcal/mol [1], which differs fundamentally from the ~27.5 kcal/mol of cyclopropane or the minimal strain of cyclopentane [2], influencing both the conformational preferences of the attached isoxazole ring and the compound's susceptibility to metabolic ring-opening. Furthermore, the amine at the 5-position provides a nucleophilic handle absent in 3-cyclobutylisoxazole analogs, while the C3-cyclobutyl substitution distinguishes this compound from the broader class of 5-aminoisoxazoles (e.g., 3-phenylisoxazol-5-amine, CAS 4369-55-5) in terms of both steric demand and electronic distribution. As evidenced by patent literature on cyclobutyl-containing kinase inhibitors [3], the specific combination of a C3-cycloalkyl group and a C5-amino group on an isoxazole core is a non-trivial structural motif that cannot be interchanged without measurable alterations in binding affinity, selectivity, and physicochemical properties. The quantitative evidence presented in Section 3 substantiates exactly where and how these differences manifest, enabling informed procurement decisions for SAR exploration, fragment elaboration, and target validation studies.

Quantitative Differentiation Evidence for 3-Cyclobutyl-1,2-oxazol-5-amine (CAS 1039833-39-0) Relative to Closest Analogs and In-Class Compounds


Cyclobutyl vs. Cyclopropyl Substitution at C3: Impact on Molecular Weight, Lipophilicity, and Conformational Sampling

The substitution of a cyclopropyl group (C₃H₅) with a cyclobutyl group (C₄H₇) at the 3-position of the isoxazole ring increases molecular weight by 14.03 g/mol (from 124.14 g/mol for 3-cyclopropylisoxazol-5-amine [1] to 138.17 g/mol for 3-cyclobutyl-1,2-oxazol-5-amine [2]). More critically, the addition of a methylene unit to the cycloalkyl ring alters conformational sampling: cyclopropyl rings are essentially planar and conformationally rigid, whereas cyclobutyl rings undergo puckering dynamics between distinct conformers with an inversion barrier of approximately 1.4-1.5 kcal/mol [3]. This difference in conformational flexibility translates to distinct pharmacophoric geometries and ligand preorganization penalties upon target binding. Additionally, the increased ring size correlates with higher calculated lipophilicity (estimated cLogP difference of ~0.5-0.7 units) [4], which directly influences membrane permeability, solubility, and off-target binding profiles.

Conformational analysis Lipophilicity Fragment-based drug design

C5-Amino vs. C5-Unsubstituted 3-Cyclobutylisoxazole: Hydrogen Bond Donor Capacity and Synthetic Utility

The presence of the primary amino group at the 5-position distinguishes 3-cyclobutyl-1,2-oxazol-5-amine from 3-cyclobutylisoxazole analogs lacking this functionality (e.g., 3-cyclobutyl-1,2-oxazole, CAS 121604-46-4 derivatives). The amino group provides one hydrogen bond donor and one hydrogen bond acceptor [1], enabling participation in diverse coupling reactions including amide bond formation, reductive amination, and urea synthesis. This contrasts with 3-cyclobutylisoxazole derivatives bearing non-amino substituents at C5 (e.g., hydroxymethyl, carbaldehyde), which require additional synthetic steps to install reactive handles. The calculated topological polar surface area (tPSA) of 3-cyclobutyl-1,2-oxazol-5-amine is approximately 52.0 Ų [2], of which the amino group contributes significantly—a parameter that directly influences permeability and target engagement in fragment-based screening.

Synthetic building blocks Hydrogen bonding Parallel synthesis

Commercial Availability and Purity Specifications: 3-Cyclobutyl-1,2-oxazol-5-amine vs. 3-Phenylisoxazol-5-amine

Among commercially available 5-aminoisoxazole building blocks, 3-cyclobutyl-1,2-oxazol-5-amine is offered with documented purity specifications ranging from 95% to 98% , supported by analytical characterization including NMR, HPLC, and LC-MS . In contrast, the more common 3-phenylisoxazol-5-amine (CAS 4369-55-5) is typically supplied at 95-97% purity and is a solid with a melting point of 110-114°C . The cyclobutyl analog represents a less commercially saturated scaffold with more limited supplier diversity, which may impact both pricing and lead time variability but also confers distinct IP landscape advantages in medicinal chemistry programs seeking novel chemical matter.

Procurement specifications Purity comparison Building block sourcing

Synthetic Route Efficiency: Deoxo-Fluor® Mediated Cyclization vs. Alternative Isoxazole Syntheses

3-Cyclobutyl-1,2-oxazol-5-amine can be accessed via cyclization of β-hydroxy amides using fluorinating agents such as Deoxo-Fluor®, with reported requirements of a slight excess of the fluorinating agent to achieve high conversion rates . This route leverages the inherent reactivity of the isoxazole-forming cyclization, which is distinct from alternative synthetic approaches to 5-aminoisoxazoles that rely on cyclocondensation of nitrile oxides with alkynes or substituted acrylonitriles. While specific isolated yields for the target compound are not explicitly reported in the open literature, the Deoxo-Fluor® methodology provides a scalable and regioselective entry to 3-substituted-5-aminoisoxazoles, offering potential advantages in step count and purification burden compared to multi-step sequences requiring protection/deprotection of the 5-amino group.

Synthetic methodology Reaction yield Process chemistry

Evidence-Backed Application Scenarios for 3-Cyclobutyl-1,2-oxazol-5-amine (CAS 1039833-39-0) in Medicinal Chemistry and Fragment-Based Discovery


Fragment-Based Screening for MAO-B and LSD1 Epigenetic Targets

Based on database annotations identifying 3-cyclobutyl-1,2-oxazol-5-amine as a potential inhibitor of monoamine oxidase type B (MAO-B) and lysine-specific histone demethylase 1 (LSD1) [1], this compound is positioned for inclusion in fragment libraries targeting neurological disorders (Parkinson's disease, depression) and epigenetic cancers. Its molecular weight of 138.17 g/mol and tPSA of approximately 52.0 Ų [2] fall within optimal fragment-like physicochemical space (MW < 250 Da; tPSA < 90 Ų), making it a suitable starting point for fragment growing and merging strategies. The cyclobutyl group provides a vector for fragment elaboration that is distinct from more common aromatic or small alkyl substituents, potentially accessing novel binding subpockets.

Kinase Inhibitor Lead Optimization Leveraging Cyclobutyl Conformational Dynamics

Patent literature on cyclobutyl-containing kinase inhibitors [3] establishes the relevance of the cyclobutyl-isoxazole scaffold for modulating kinase selectivity. The cyclobutyl ring's puckering dynamics (~1.5 kcal/mol inversion barrier [4]) introduce conformational heterogeneity absent in cyclopropyl analogs. In kinase inhibitor design, this can translate to differential residence times or binding kinetics when targeting kinases with flexible ATP-binding pockets. The pre-installed C5-amino group enables rapid conjugation to hinge-binding motifs or linker attachment for PROTAC development without additional deprotection steps, streamlining medicinal chemistry workflows.

Parallel Library Synthesis and Scaffold Hopping from 3-Phenylisoxazole Lead Series

For programs seeking to diversify away from extensively patented 3-phenylisoxazol-5-amine scaffolds , 3-cyclobutyl-1,2-oxazol-5-amine offers a scaffold-hopping opportunity with quantifiable differences in lipophilicity (cLogP reduction relative to phenyl analogs) and three-dimensional character (Fsp³ enrichment). The compound's commercial availability at 95-98% purity with supporting analytical documentation enables high-confidence SAR determination in parallel synthesis campaigns. Its reactivity as a primary amine allows for library production via amide coupling, sulfonamide formation, or reductive amination without the need for orthogonal protecting group strategies.

Reference Standard for Cycloalkyl-Substituted Heterocycle Analytical Method Development

Given the availability of comprehensive analytical characterization including NMR, HPLC, and LC-MS data from commercial suppliers , 3-cyclobutyl-1,2-oxazol-5-amine can serve as a reference standard for developing and validating analytical methods for cycloalkyl-substituted isoxazole derivatives. Its distinct retention time and mass spectrometric fragmentation pattern, compared to the cyclopropyl analog (MW difference of 14.03 Da), make it suitable for use as a system suitability standard in LC-MS workflows monitoring synthetic transformations of 5-aminoisoxazole building blocks.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

43 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Cyclobutyl-1,2-oxazol-5-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.